Fmoc-3-iodo-L-tyrosine
Overview
Description
Fmoc-3-iodo-L-tyrosine is a derivative of the amino acid tyrosine, where the hydrogen atom at the 3-position of the phenol ring is replaced by an iodine atom. The compound is protected by a fluorenylmethyloxycarbonyl (Fmoc) group at the amino terminus, which is commonly used in solid-phase peptide synthesis to prevent unwanted reactions during the assembly of peptides. This compound is particularly useful in the synthesis of peptides and proteins due to its unique reactivity and ability to undergo various chemical transformations.
Mechanism of Action
Target of Action
Fmoc-3-iodo-L-tyrosine is primarily used as a reagent in the synthesis of complex compounds . The Fmoc group (Fluorenylmethyloxycarbonyl) is a base-labile protecting group used in organic synthesis . It is frequently used as a protecting group for amines .
Mode of Action
The Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) . The Fmoc group is rapidly removed by base . Piperidine is usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .
Biochemical Pathways
The Fmoc group plays a crucial role in Solid Phase Peptide Synthesis (SPPS) . It is used as a temporary protecting group for the amine at the N-terminus in SPPS .
Pharmacokinetics
It is known that the compound should be stored in a dark place, sealed in dry conditions, and at a temperature between 2-8°c .
Result of Action
This compound acts as a reagent in the synthesis of antitumor rubiyunnanin B dityrosine core by Suzuki coupling . It has been used as an intermediate for research chemicals and useful building blocks .
Action Environment
The action of this compound is influenced by environmental factors such as temperature and light exposure. It is recommended to store the compound in a dark place, sealed in dry conditions, and at a temperature between 2-8°C to maintain its stability .
Biochemical Analysis
Cellular Effects
It is known to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is known to exert its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-3-iodo-L-tyrosine typically involves the iodination of Fmoc-protected tyrosine. One common method involves the use of bis(pyridine)iodinium tetrafluoroborate (IPy2BF4) as the iodinating agent. The reaction is carried out in the presence of a base, such as sodium bicarbonate, in a suitable solvent like dimethylformamide (DMF). The reaction conditions are carefully controlled to ensure selective iodination at the 3-position of the phenol ring .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to handle the reagents and solvents efficiently. The reaction conditions are optimized to maximize yield and purity, and the final product is purified using techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Fmoc-3-iodo-L-tyrosine undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other functional groups through nucleophilic substitution reactions.
Cross-Coupling Reactions: The compound can participate in Suzuki-Miyaura cross-coupling reactions to form biaryl derivatives.
Oxidation and Reduction Reactions: The phenol group can undergo oxidation to form quinones, and the iodine atom can be reduced to form deiodinated products.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or thiols can be used to replace the iodine atom.
Suzuki-Miyaura Cross-Coupling: Palladium catalysts, such as palladium acetate, and bases like sodium carbonate are commonly used in these reactions.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used to oxidize the phenol group.
Major Products Formed
Biaryl Derivatives: Formed through cross-coupling reactions.
Azido and Thio Derivatives: Formed through nucleophilic substitution reactions.
Quinones: Formed through oxidation of the phenol group.
Scientific Research Applications
Fmoc-3-iodo-L-tyrosine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex peptides and proteins. It is also used in the development of new synthetic methodologies and reaction mechanisms.
Biology: Incorporated into peptides and proteins to study their structure and function. It is also used in the development of peptide-based drugs and therapeutic agents.
Medicine: Used in the synthesis of peptide-based drugs and diagnostic agents. It is also used in the development of new drug delivery systems and targeted therapies.
Comparison with Similar Compounds
Similar Compounds
Fmoc-3,5-diiodo-L-tyrosine: Contains two iodine atoms at the 3 and 5 positions of the phenol ring.
Fmoc-3-bromo-L-tyrosine: Contains a bromine atom at the 3-position of the phenol ring.
Fmoc-3-chloro-L-tyrosine: Contains a chlorine atom at the 3-position of the phenol ring.
Uniqueness
Fmoc-3-iodo-L-tyrosine is unique due to the presence of the iodine atom, which provides distinct reactivity compared to other halogenated tyrosine derivatives. The larger size and higher reactivity of iodine make it particularly useful in cross-coupling reactions and other transformations that require a leaving group. Additionally, the Fmoc protection allows for selective deprotection and further functionalization of the amino group, making it a versatile building block in peptide synthesis .
Properties
IUPAC Name |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(4-hydroxy-3-iodophenyl)propanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20INO5/c25-20-11-14(9-10-22(20)27)12-21(23(28)29)26-24(30)31-13-19-17-7-3-1-5-15(17)16-6-2-4-8-18(16)19/h1-11,19,21,27H,12-13H2,(H,26,30)(H,28,29)/t21-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRJAMVZQFHAZAE-NRFANRHFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC(=C(C=C4)O)I)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CC4=CC(=C(C=C4)O)I)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20INO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20446663 | |
Record name | Fmoc-3-iodo-L-tyrosine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20446663 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
529.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
134486-00-3 | |
Record name | Fmoc-3-iodo-L-tyrosine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20446663 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Fmoc-L-3-Iodotyrosine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.